Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride
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Overview
Description
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate is a ruthenium-based coordination compound. It is known for its catalytic properties and is widely used in various chemical reactions, particularly in the field of organic synthesis. The compound’s unique structure, featuring both diphenylphosphino and binaphthyl ligands, contributes to its effectiveness as a catalyst.
Preparation Methods
The synthesis of Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) as a starting material . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can engage in substitution reactions where ligands are replaced by other groups, often under the influence of heat or light.
Common reagents used in these reactions include phosphines, amines, and halides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in the development of new biochemical assays and the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: The compound is employed in the production of fine chemicals, polymers, and other industrial materials due to its efficiency and selectivity as a catalyst.
Mechanism of Action
The mechanism by which Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate exerts its effects involves the coordination of the ruthenium center with substrate molecules. This coordination facilitates the transfer of electrons or hydrogen atoms, enabling various catalytic processes. The molecular targets and pathways involved include catalytic sites in hydrogenation and dehydrogenation reactions.
Comparison with Similar Compounds
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate can be compared with other ruthenium-based catalysts such as:
- Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)
- Dichlorotriphenylphosphine[2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine]ruthenium(II)
These compounds share similar catalytic properties but differ in their ligand structures and specific applications. The unique combination of diphenylphosphino and binaphthyl ligands in Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate contributes to its distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C58H50BClF4NP3Ru+3 |
---|---|
Molecular Weight |
1077.3 g/mol |
IUPAC Name |
chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride |
InChI |
InChI=1S/C44H32P2.C14H15NP.BF3.ClH.FH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3)4;;;/h1-32H;1-10,15H,11-12H2;;2*1H;/q;-1;;;;+3/p+1 |
InChI Key |
APIVPYJWLZGFTL-UHFFFAOYSA-O |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)[PH+](CC[NH-])C2=CC=CC=C2.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[F-].Cl[Ru+2] |
Origin of Product |
United States |
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